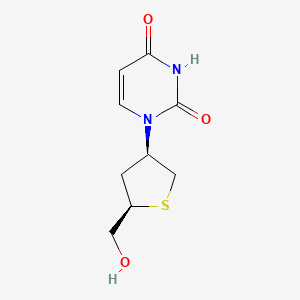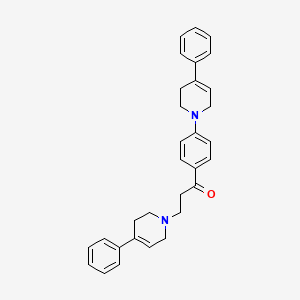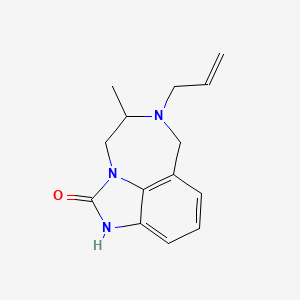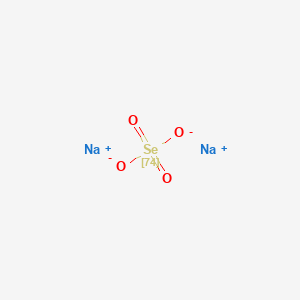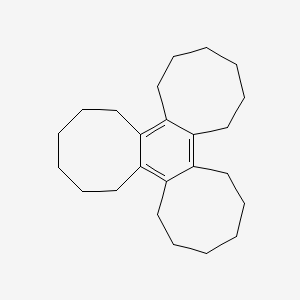
Tricyclooctenobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclooctenobenzene is a chemical compound with the molecular formula C24H36 and a molecular weight of 324.5426 It is known for its unique structure, which consists of a benzene ring fused with three cyclooctene rings
Vorbereitungsmethoden
The synthesis of Tricyclooctenobenzene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of cyclooctene derivatives and benzene in the presence of a catalyst to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Tricyclooctenobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclooctene rings.
Wissenschaftliche Forschungsanwendungen
Tricyclooctenobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research is ongoing to explore its potential as a bioactive molecule with applications in drug discovery.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic properties, although more research is needed to confirm these findings.
Wirkmechanismus
The mechanism by which Tricyclooctenobenzene exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is required to elucidate the exact mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
Tricyclooctenobenzene can be compared with other similar compounds, such as:
Cyclooctatetraene: Another cyclooctene derivative, but with a different ring structure and reactivity.
Benzocyclooctene: A compound with a similar fused ring system but differing in the number of carbon atoms and ring size.
Cyclooctene: A simpler compound with a single cyclooctene ring, used as a starting material in the synthesis of this compound.
This compound stands out due to its unique combination of a benzene ring and three cyclooctene rings, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
7099-19-6 |
|---|---|
Molekularformel |
C24H36 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
tetracyclo[16.6.0.02,9.010,17]tetracosa-1,9,17-triene |
InChI |
InChI=1S/C24H36/c1-2-8-14-20-19(13-7-1)21-15-9-3-4-11-17-23(21)24-18-12-6-5-10-16-22(20)24/h1-18H2 |
InChI-Schlüssel |
VBIUHSAZNSYTGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2=C3CCCCCCC3=C4CCCCCCC4=C2CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


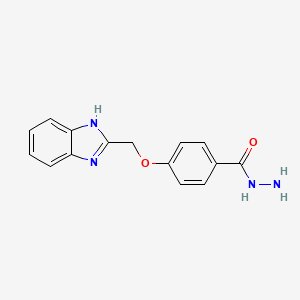
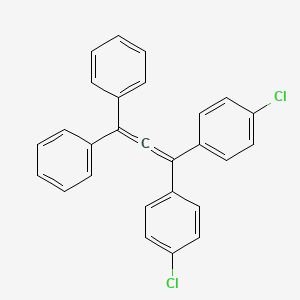

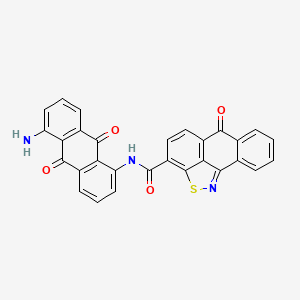
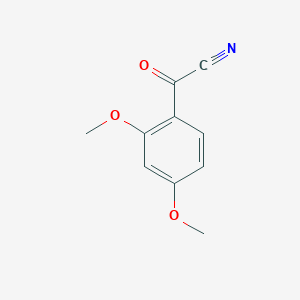
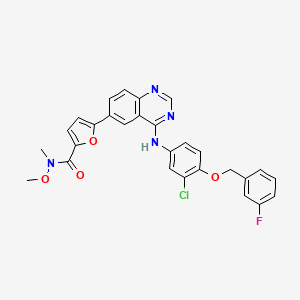
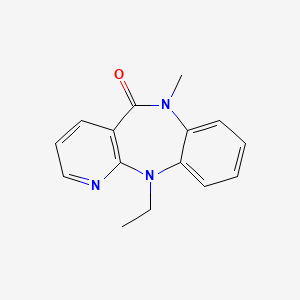
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)
